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Compound of Interest

Compound Name:

1-(3,4-

Dimethoxyphenyl)cyclopropanecar

bonitrile

Cat. No.: B181795 Get Quote

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS No: 20802-15-7).

Designed for researchers, scientists, and professionals in drug development and materials

science, this document synthesizes available data on the molecule's structure, spectral

characteristics, reactivity, and safety considerations. While direct experimental data for this

specific compound is limited, this guide leverages established principles of organic chemistry

and data from structurally analogous compounds to provide robust, field-proven insights.

Methodologies for its synthesis and characterization are presented, offering a self-validating

framework for laboratory application.

Nomenclature and Molecular Structure
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a small organic molecule featuring a

cyclopropane ring and a nitrile functional group attached to the same carbon, which is also

bonded to a 3,4-dimethoxyphenyl substituent.

IUPAC Name: 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile
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CAS Number: 20802-15-7[1]

Molecular Formula: C₁₂H₁₃NO₂[1]

Molecular Weight: 203.24 g/mol [1]

Synonyms: 1-(3,4-Dimethoxyphenyl)cyclopropane-1-carbonitrile

The structure incorporates three key functional components that dictate its properties:

The 3,4-Dimethoxyphenyl Group: An aromatic ring activated by two electron-donating

methoxy groups, making it susceptible to electrophilic substitution and influencing the

electronic properties of the entire molecule.

The Cyclopropane Ring: A highly strained, three-membered aliphatic ring. This strain imparts

unique reactivity, often behaving with some characteristics of a double bond.[2][3]

The Nitrile Group (-C≡N): A polar functional group that can participate in various chemical

transformations, such as hydrolysis, reduction, or acting as a hydrogen bond acceptor.[2]

Caption: Molecular structure of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile.

Physical Properties
Direct experimental data for the physical properties of 1-(3,4-
Dimethoxyphenyl)cyclopropanecarbonitrile are not widely reported in publicly accessible

databases.[1][4] The data presented below are based on typical values for related small

aromatic molecules and should be considered as estimated values pending experimental

verification.
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Property Value Source/Justification

Appearance
White to off-white solid or

crystalline powder.

Based on analogous aromatic

nitriles.

Melting Point Data not available.[1]

Likely a solid at room

temperature due to its

molecular weight and aromatic

nature.

Boiling Point Data not available.[1]

Expected to be high (>250 °C)

due to its polarity and

molecular weight.

Solubility

Soluble in common organic

solvents (e.g., DMSO, DMF,

CH₂Cl₂, CHCl₃, Ethyl Acetate).

Sparingly soluble in alcohols.

Insoluble in water.

Polarity of the nitrile and

aromatic ether groups

suggests solubility in polar

aprotic solvents.

Density Data not available.[1] -

Spectral Properties Analysis
The structural identity and purity of the compound are best confirmed through a combination of

spectroscopic techniques. Below is an expert interpretation of the expected spectral data.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic:

Aromatic Protons (3H): The three protons on the dimethoxyphenyl ring will appear in the

aromatic region (~6.8-7.2 ppm). Due to the substitution pattern, they will likely present as a

complex multiplet or as a doublet, a singlet, and a doublet of doublets.

Methoxy Protons (6H): Two distinct singlets are expected for the two methoxy (-OCH₃)

groups, likely appearing around 3.8-3.9 ppm. This is consistent with data for (3,4-

Dimethoxyphenyl)acetonitrile, which shows signals at 3.885 and 3.872 ppm.[5]
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Cyclopropyl Protons (4H): The four protons on the cyclopropane ring are diastereotopic and

will exhibit complex splitting patterns. They are expected to appear as two distinct multiplets

in the upfield region (~1.2-1.8 ppm). For the parent cyclopropanecarbonitrile, these protons

appear between 0.9 and 1.4 ppm.[6]

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide confirmation of the carbon skeleton:

Aromatic Carbons (6C): Six signals are expected in the aromatic region (~110-150 ppm).

The two carbons attached to the oxygen atoms will be the most downfield shifted within this

group.

Methoxy Carbons (2C): Two signals around 55-56 ppm are anticipated for the methoxy

carbons.[7]

Nitrile Carbon (1C): The nitrile carbon (-C≡N) typically appears in the range of 115-125 ppm.

Cyclopropyl Carbons (3C): The quaternary carbon attached to the phenyl ring will be

downfield relative to the two CH₂ groups. The two CH₂ carbons of the cyclopropane ring are

expected in the upfield region, typically between 10-25 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups:

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2200-

2260 cm⁻¹. The C≡N stretching vibration is a highly characteristic feature of nitriles.[8]

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Signals from the methoxy and cyclopropyl groups will appear just

below 3000 cm⁻¹. The C-H stretches of cyclopropane rings can sometimes appear at higher

wavenumbers than typical alkanes, occasionally above 3000 cm⁻¹.[9]

C=C Aromatic Stretch: Multiple bands are expected in the 1450-1600 cm⁻¹ region.
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C-O Ether Stretch: Strong, characteristic bands for the aryl-alkyl ether linkages are expected

around 1250 cm⁻¹ and 1020 cm⁻¹.

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show:

Molecular Ion (M⁺): A prominent peak at m/z = 203, corresponding to the molecular weight of

the compound.

Key Fragmentation Patterns: Fragmentation would likely involve the loss of a methyl group

([M-15]⁺), loss of the nitrile group ([M-26]⁺), or cleavage of the cyclopropane ring. The

stability of the benzylic cation formed by cleavage of the cyclopropane ring would likely result

in a significant fragment.

Chemical Properties and Reactivity
The reactivity of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is governed by its three

main structural motifs.

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under

acidic or basic conditions. It can also be reduced to a primary amine using powerful reducing

agents like lithium aluminum hydride (LiAlH₄).[2]

Reactions of the Cyclopropane Ring: The strained cyclopropane ring can undergo ring-

opening reactions under certain conditions, such as with strong electrophiles or via radical

mechanisms. The presence of the electron-donating phenyl group and the electron-

withdrawing nitrile group polarizes the ring, making it susceptible to nucleophilic attack,

which can lead to ring opening.[10]

Reactions of the Aromatic Ring: The 3,4-dimethoxyphenyl ring is activated towards

electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The

directing effects of the methoxy groups (ortho, para-directing) and the deactivating

cyclopropyl nitrile group will influence the position of substitution.

Synthesis and Characterization Workflow
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While a specific, detailed synthesis for this exact molecule is not readily available in the initial

search, a plausible synthetic route can be derived from established chemical literature for

similar compounds. A common method for synthesizing aryl-substituted cyclopropanes is via a

cyclopropanation reaction.[3]

General Synthesis Protocol
A likely approach involves the reaction of (3,4-Dimethoxyphenyl)acetonitrile with a 1,2-

dihaloethane in the presence of a strong base.

Deprotonation: To a solution of (3,4-Dimethoxyphenyl)acetonitrile in a dry, aprotic solvent like

THF or DMSO, add a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂)

at 0 °C to form the corresponding carbanion.

Cyclopropanation: Add 1,2-dibromoethane or 1,2-dichloroethane to the solution and allow

the reaction to warm to room temperature. The carbanion will act as a nucleophile, displacing

one halide, followed by an intramolecular cyclization to displace the second halide, forming

the cyclopropane ring.

Workup and Purification: Quench the reaction with water or a saturated ammonium chloride

solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic

layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced

pressure. The crude product can then be purified by column chromatography on silica gel or

by recrystallization.

Characterization Workflow Diagram
The following workflow outlines the necessary steps to confirm the synthesis and purity of the

target compound.
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Synthesis & Purification

Structural & Purity Analysis

Synthesized Crude Product

Column Chromatography / Recrystallization

Purified Compound

¹H and ¹³C NMR Spectroscopy

Confirm Structure

Mass Spectrometry (e.g., GC-MS or LC-MS)

Confirm Mass

FT-IR Spectroscopy

Confirm Functional Groups

HPLC Purity Analysis

Assess Purity

Characterized Product (>95% Purity)

Click to download full resolution via product page

Caption: A standard workflow for the synthesis, purification, and characterization of 1-(3,4-
Dimethoxyphenyl)cyclopropanecarbonitrile.

Safety and Handling
No specific safety data sheet (SDS) is available for 1-(3,4-
Dimethoxyphenyl)cyclopropanecarbonitrile. Therefore, precautions must be based on data
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for structurally related compounds, such as (3,4-Dimethoxyphenyl)acetonitrile and other nitriles.

[11][12]

Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.

[11][12] They can release hydrogen cyanide upon decomposition or metabolism.

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid

creating dust.

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as they may

cause vigorous reactions or decomposition.[11]

Decomposition: Hazardous decomposition products may include carbon oxides (CO, CO₂),

nitrogen oxides (NOx), and hydrogen cyanide.[11]

Always consult a full Safety Data Sheet for a closely related compound and perform a thorough

risk assessment before handling.

Conclusion
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a multifaceted molecule whose

properties are a composite of its aromatic, cyclopropyl, and nitrile components. While

comprehensive experimental data remains to be published, this guide provides a robust,

scientifically grounded framework for understanding its expected physical, spectral, and

chemical characteristics. The provided workflows for synthesis and characterization serve as a

practical starting point for researchers aiming to work with this compound. As with any

chemical, especially one with limited safety data, cautious handling and adherence to rigorous

safety protocols are paramount.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 1-(3,4-
Dimethoxyphenyl)cyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181795#physical-and-chemical-properties-of-1-3-4-
dimethoxyphenyl-cyclopropanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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